Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or other oxidized form.
Reduction: Reduction of the azetidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the azetidine ring or other positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the azetidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carboxylate derivatives: Compounds with similar azetidine cores but different substituents.
Boc-protected amines: Compounds with similar Boc-protected amine groups but different core structures.
Uniqueness
Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate is unique due to its specific combination of functional groups and the azetidine ring
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-12(2,3)20-10(18)16-14(7-15)8-17(9-14)11(19)21-13(4,5)6/h7-9,15H2,1-6H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYKHCUNDMHMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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